N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with a 2-(3,4-dimethoxyphenyl)ethyl chain.
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H19NO4/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-19(21)18-12-14-5-3-4-6-15(14)24-18/h3-8,11-12H,9-10H2,1-2H3,(H,20,21) |
InChI Key |
ICGLDNFIXLBXNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3O2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Hydroxyacetophenone Derivatives
The benzofuran core is typically synthesized via acid- or base-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, ethyl 5-aminobenzofuran-2-carboxylate—a precursor to many benzofuran carboxamides—is prepared by reacting 2-hydroxy-5-nitroacetophenone with diethyl carbonate under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Functionalization at the 5-Position
Introducing substituents at the 5-position of benzofuran-2-carboxylates often involves nucleophilic aromatic substitution. In one protocol, ethyl 5-aminobenzofuran-2-carboxylate reacts with bis(2-chloroethyl)amine in refluxing 1-butanol to yield ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate. While this step is specific to piperazine derivatives, analogous methods can be adapted for other amines by altering the electrophilic partner.
Amidation Strategies
Direct Amidation Using Coupling Agents
The most straightforward route to this compound involves coupling benzofuran-2-carboxylic acid with 2-(3,4-dimethoxyphenyl)ethylamine using activating agents. Patent WO2014006637A2 describes a protocol where 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) facilitates amidation in the presence of ethyldiisopropylamine and ammonia gas. Applied to the target compound, this method would proceed as follows:
-
Activation : Benzofuran-2-carboxylic acid is treated with 2-chloro-1-methylpyridinium iodide in N-methylpyrrolidone (NMP) to form the reactive acyloxyphosphonium intermediate.
-
Ammonolysis : Introduction of 2-(3,4-dimethoxyphenyl)ethylamine and ammonia gas initiates nucleophilic attack, yielding the carboxamide.
Optimization Data :
Acid Chloride Intermediate Route
An alternative approach involves converting benzofuran-2-carboxylic acid to its acid chloride prior to amidation. This method, though requiring stringent moisture control, offers high reactivity.
-
Chlorination : Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at 40–50°C for 2 hours.
-
Amine Coupling : The acid chloride is reacted with 2-(3,4-dimethoxyphenyl)ethylamine in tetrahydrofuran (THF) under Schotten-Baumann conditions (aqueous NaHCO₃).
Advantages :
-
Eliminates the need for coupling agents.
-
Suitable for large-scale synthesis due to simplified purification.
Challenges :
-
Acid chlorides are moisture-sensitive, necessitating anhydrous conditions.
-
Requires careful pH control to prevent hydrolysis.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted benzofurans
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain . Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide and related compounds:
Structural and Functional Insights
Core Scaffold Differences: The benzofuran core in the target compound and 3-(2-furoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide introduces rigidity and planar aromaticity, which may enhance binding to hydrophobic pockets in biological targets compared to the flexible benzene core in Rip-B .
However, replacing benzofuran with benzene (as in Rip-B) reduces molecular weight and may improve solubility . The furoylamino group in the 3-(2-furoylamino) analog introduces a hydrogen-bonding moiety, which could modulate solubility or target affinity .
Synthetic Considerations :
- Rip-B’s synthesis achieved an 80% yield via a straightforward benzoylation reaction, suggesting that the target compound’s synthesis might require optimized conditions due to the benzofuran core’s steric demands .
- The cyclopropane derivative’s diastereomer ratio (23:1) highlights the stereochemical challenges in synthesizing strained systems, a factor less relevant to the planar benzofuran-based target .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is a compound of considerable interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H19NO4
- Molecular Weight : 325.36 g/mol
- Structural Characteristics : The compound consists of a benzofuran core with a carboxamide group and a dimethoxyphenyl ethyl side chain, which contributes to its diverse chemical reactivity and biological properties .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving suitable precursors like 2-hydroxybenzaldehyde.
- Introduction of the Carboxamide Group : The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine.
- Attachment of the Dimethoxyphenyl Ethyl Side Chain : This final step involves nucleophilic substitution reactions to attach the side chain.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds in this class can exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- A study demonstrated that certain benzofuran derivatives showed enhanced selectivity against human aortic arterial endothelial cells compared to standard chemotherapeutics like Combretastatin-A4 (CA-4). The tested compounds exhibited up to a tenfold increase in potency against multiple cancer cell lines .
| Compound | Cell Line Tested | Potency (IC50) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15 µM | |
| Benzofuran Derivative X | MCF-7 (Breast Cancer) | 5 µM |
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may exert protective effects on neuronal cells by modulating pathways involved in oxidative stress and apoptosis .
3. Anti-inflammatory Activity
This compound has also shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further research in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
- Cellular Signaling Modulation : It is believed to affect pathways related to apoptosis and cell proliferation, particularly in cancer cells .
Study on Anticancer Activity
In a comparative study involving several benzofuran derivatives, it was found that modifying the substituents on the benzofuran ring significantly affected their antiproliferative activity. For example:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions using 1-benzofuran-2-carboxylic acid and 3,4-dimethoxyphenethylamine. Key reagents include DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane under nitrogen to prevent oxidation. Microwave-assisted synthesis may reduce reaction time by 40% compared to traditional methods .
- Data Contradiction : BenchChem reports yields of 60–70% using DCC , while PubChem protocols suggest yields up to 85% with EDC (1-ethyl-3-carbodiimide) under microwave conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?
- Analytical Workflow :
- NMR : Aromatic protons (δ 6.8–7.6 ppm) confirm the benzofuran and dimethoxyphenyl groups. Methoxy protons appear as singlets (δ ~3.8 ppm) .
- MS : Molecular ion [M+H]+ at m/z 384.4 (calculated for C21H21NO5) .
- HPLC : Purity >95% achieved using a C18 column with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for this compound?
- Findings : In vitro assays show moderate inhibition of COX-2 (IC50 = 12 µM) and weak antiproliferative activity against MCF-7 breast cancer cells (IC50 = 45 µM). No significant antimicrobial activity observed at 100 µM .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethyl substituents) impact bioactivity in benzofuran carboxamides?
- SAR Analysis :
| Substituent | Target Activity (IC50) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| 3,4-Dimethoxyphenyl | COX-2: 12 µM | 8.3:1 |
| 4-Ethylphenyl | COX-2: 28 µM | 3.1:1 |
| 3-Chlorophenyl | COX-2: 18 µM | 5.7:1 |
- Insight : Methoxy groups enhance selectivity for COX-2 due to hydrogen bonding with Tyr385 in the active site, while bulkier substituents reduce potency .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Experimental Design :
- Pharmacokinetics : Administer 10 mg/kg (oral) to Sprague-Dawley rats. Plasma half-life (t1/2) = 3.2 hours, bioavailability = 22% due to first-pass metabolism .
- Toxicity : Acute toxicity (LD50 > 500 mg/kg in mice) suggests low risk, but chronic exposure (28 days) shows hepatotoxicity at 50 mg/kg/day .
Q. How can computational tools predict ADME properties and guide structural optimization?
- Methods :
- ADME Prediction : SwissADME calculates LogP = 3.1 (high lipophilicity) and low water solubility (0.05 mg/mL), suggesting formulation challenges .
- Docking Studies : AutoDock Vina identifies strong binding (−9.2 kcal/mol) to COX-2’s hydrophobic pocket via π-π stacking with benzofuran .
Contradictory Data and Resolution Strategies
Q. Conflicting reports on synthetic yields: How to validate optimal conditions?
- Resolution : Reproduce protocols from PubChem (microwave-assisted, EDC) and BenchChem (DCC, traditional heating). Cross-validate purity via HPLC and NMR. Higher yields with EDC may arise from reduced side reactions (e.g., racemization) .
Q. Discrepancies in bioactivity data across studies: Are assay conditions standardized?
- Recommendation : Use ATP-based viability assays (e.g., CellTiter-Glo) for antiproliferative studies and ensure COX inhibition assays are run at pH 7.4 with 1% DMSO to avoid solvent interference .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate off-target effects using proteomics (e.g., SILAC) to identify unintended kinase interactions .
- Formulation Development : Explore nanocarriers (e.g., liposomes) to improve solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
